molecular formula C8H12N2OS B14188787 N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide CAS No. 849150-17-0

N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide

Cat. No.: B14188787
CAS No.: 849150-17-0
M. Wt: 184.26 g/mol
InChI Key: LNJYHYJGJOCYCH-UHFFFAOYSA-N
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Description

N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide is a chemical compound known for its unique structure and reactivity. It contains an isothiocyanate group, which is known for its ability to form strong bonds with various nucleophiles, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide typically involves the reaction of 3-isothiocyanatopropylamine with 2-methylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like primary amines, alcohols, or thiols are used under mild conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thioureas, carbamates, or thiocarbamates.

Scientific Research Applications

N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles such as amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3-Isothiocyanatopropyl)benzene
  • Benzyl isothiocyanate
  • Phenyl isothiocyanate
  • Allyl isothiocyanate

Uniqueness

N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide is unique due to its specific structure, which combines an isothiocyanate group with a 2-methylprop-2-enamide moiety. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

849150-17-0

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

N-(3-isothiocyanatopropyl)-2-methylprop-2-enamide

InChI

InChI=1S/C8H12N2OS/c1-7(2)8(11)10-5-3-4-9-6-12/h1,3-5H2,2H3,(H,10,11)

InChI Key

LNJYHYJGJOCYCH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCN=C=S

Origin of Product

United States

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